molecular formula C16H13ClN2O B4884117 (3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one

(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B4884117
M. Wt: 284.74 g/mol
InChI Key: OFXWCPWOOXDCIJ-UHFFFAOYSA-N
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Description

(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an indole core with a chloro-substituted phenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one typically involves the condensation of 3-chloro-2-methylaniline with isatin under specific reaction conditions. The process may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.

    Mono-Methyl phthalate: A phthalate derivative with different functional groups.

    Pyrantel pamoate: A compound with a different core structure but similar functional groups.

Uniqueness

(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of an indole core and a chloro-substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(3-chloro-2-methylphenyl)iminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-13(17)6-4-8-14(10)18-9-12-11-5-2-3-7-15(11)19-16(12)20/h2-9,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXWCPWOOXDCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
Reactant of Route 4
(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
(3Z)-3-{[(3-Chloro-2-methylphenyl)amino]methylidene}-2,3-dihydro-1H-indol-2-one

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